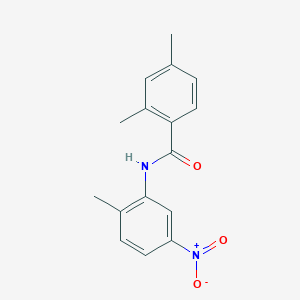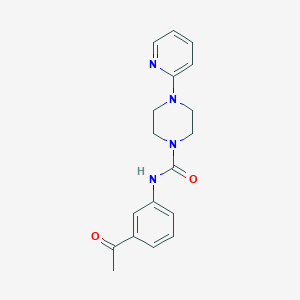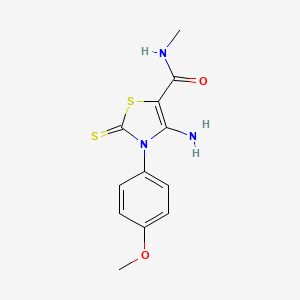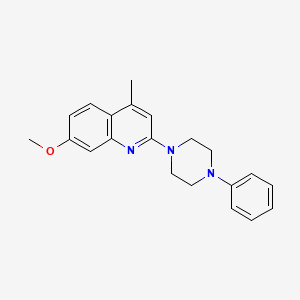
2,4-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methyl groups and a nitro group attached to the benzene ring, along with an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzene, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-methyl-5-nitrobenzene.
Amidation: The nitro-substituted benzene is then reacted with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine or bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products:
Reduction: 2,4-dimethyl-N-(2-methyl-5-aminophenyl)benzamide.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,4-Dimethyl-N-(2-methyl-5-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
2,4-Dimethyl-N-(2-methyl-5-aminophenyl)benzamide: A reduced form of the original compound with an amino group instead of a nitro group.
2,4-Dimethyl-N-(2-methyl-5-chlorophenyl)benzamide: A halogenated derivative with a chlorine atom in place of the nitro group.
Uniqueness: 2,4-Dimethyl-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2,4-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-4-7-14(12(3)8-10)16(19)17-15-9-13(18(20)21)6-5-11(15)2/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMLDYUUKXGAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5824703.png)
![2-chloro-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5824706.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5824718.png)
![1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B5824724.png)
![6-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5824730.png)



![2-Methyl-5-[4-(propan-2-yloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5824757.png)
![N-[5-chloro-2-(morpholin-4-yl)phenyl]-4-methylbenzamide](/img/structure/B5824763.png)
![2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B5824770.png)
![2,2-dimethyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5824774.png)
![N-(3-methoxybenzyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5824787.png)
